molecular formula C12H12N2O2 B1670287 Desethyletomidate CAS No. 56649-48-0

Desethyletomidate

Cat. No.: B1670287
CAS No.: 56649-48-0
M. Wt: 216.24 g/mol
InChI Key: RGYCCBLTSWHXIS-SECBINFHSA-N
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Description

Desethyletomidate is a biochemical . It is an analog of Etomidate, which is a hypnotic agent used for the induction of anesthesia . Etomidate produces its effect by acting as a positive allosteric modulator on the γ-aminobutyric acid type A receptor, thus enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid .


Molecular Structure Analysis

The molecular formula of this compound is C12H12N2O2 . The exact molecular structure is not provided in the available resources.

Scientific Research Applications

Deep Eutectic Solvents (DESs)

Desethyletomidate has potential applications in the field of deep eutectic solvents (DESs). DESs, which are considered new analogues of ionic liquids, are gaining attention due to their low vapor pressure, inflammability, biodegradability, and positive environmental impact. They are suitable for use in various industrial processes, including separation, extraction, biochemical, petroleum, and gas technology. The synthesis and study of DESs composed of different hydrogen bond donors and acceptors, such as glycerol, ethylene glycol, and triethylene glycol, have been explored in this context (Hayyan et al., 2015).

Polymer Research

Research in polymer science, particularly in the degradation and stabilization of polymers, is another area where this compound could find applications. Studies have focused on understanding the degradation mechanisms of polymers like polyethylene and polyethylene terephthalate (PET). This includes the mechano-oxidative degradation of ultra-high molecular weight polyethylene and the biobased depolymerization of PET using green deep eutectic solvents and enzymatic treatment (Costa et al., 1997), (Attallah et al., 2021).

Biotechnology and Bioengineering

Deep eutectic solvents, potentially including this compound, are being explored for their use in biotechnology and bioengineering. DESs offer various advantages such as low volatility, non-flammability, chemical and thermal stability, high solubility, and tuneability. Their applications in the medical and biotechnological fields show great promise, especially considering their low toxicity profiles and environmental friendliness (Mbous et al., 2017).

Mechanism of Action

Target of Action

Desethyletomidate, like its parent compound etomidate, primarily targets the γ-aminobutyric acid type A (GABA A) receptors . These receptors play a crucial role in the central nervous system as they mediate inhibitory neurotransmission. The activation of GABA A receptors leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability .

Mode of Action

This compound acts as a positive allosteric modulator on the GABA A receptors . This means that it enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron. This compound enhances this effect, leading to an increased duration of the chloride ion channel being open . This results in an increased inhibitory effect on the neuron, leading to the hypnotic and anesthetic effects of the drug .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the effect of GABA at the GABA A receptors, this compound increases the inhibitory neurotransmission in the central nervous system. This leads to a decrease in neuronal excitability and results in the hypnotic and anesthetic effects of the drug .

Pharmacokinetics

The pharmacokinetic properties of this compound are similar to those of etomidate. Etomidate has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . It is expected that this compound would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties impact the bioavailability of the drug, determining how quickly and efficiently the drug can exert its effects.

Result of Action

The molecular effect of this compound is the enhanced opening of the chloride ion channel in the GABA A receptors . This leads to increased inhibitory neurotransmission in the central nervous system. The cellular effect is a decrease in neuronal excitability, which results in the hypnotic and anesthetic effects of the drug .

Biochemical Analysis

Biochemical Properties

Desethyletomidate interacts with various enzymes and proteins within biochemical reactions. It acts as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA A) receptor, enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the GABA A receptor, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the GABA A receptor. It acts as a positive allosteric modulator, enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation .

Properties

IUPAC Name

3-[(1R)-1-phenylethyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYCCBLTSWHXIS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205217
Record name Desethyl-etomidate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56649-48-0
Record name 1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56649-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desethyl-etomidate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056649480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethyl-etomidate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESETHYL-ETOMIDATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/324NBY7A0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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